molecular formula       C162H246N52O43S6 B1151354 ProTx III

ProTx III

Cat. No. B1151354
M. Wt: 3802.47 Da
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

ProTx-III (µ-TRTX-Tp1a;  belongs to NaSpTx family 1) has been isolated from the venom of the Peruvian green-velvet tarantula Thrixopelma pruriens at the University of Queensland (Australia). ProTx-III has been described to be a selective inhibitor of Nav1.7 with an IC50 value around 2 nM. The synthetic version of Tp1a produced by Smartox yields similar results in terms of Nav1.7 inhibition (see Figure 1). Queensland scientists have described that ProTx-III induces no significant changes in the voltage dependence of activation or steady-state inactivation of Nav1.7. ProTx-III also inhibits Nav1.1, Nav1.2 and Nav1.6 at nanomolar concentrations and does not affects Cav channels and nicotinic acetylcholine receptors. ProTx-III demonstrates analgesic properties in vivo when injected intraplantary in mice prior treatment with OD1, an activator of Nav1.7, which induces spontaneous pain.

Scientific Research Applications

  • Structure-Activity Relationship in Voltage-Gated Sodium Channels : Research by Park et al. (2014) investigates the structure-activity relationship of ProTx II (a toxin similar to ProTx III), focusing on its interaction with voltage-gated sodium channels, Nav1.7 and Nav1.2. The study reveals that modifications to the C-terminal region of ProTx II can significantly impact its inhibitory potency, emphasizing the importance of its chemical structure in channel interactions (Park et al., 2014).

  • Inhibition of Human Voltage-Gated Sodium Channel NaV1.7 : Henriques et al. (2016) demonstrate that ProTx-II's ability to inhibit the human voltage-gated sodium channel 1.7 (hNaV1.7), which plays a crucial role in nociception, is directly correlated with its affinity for membrane binding. This finding suggests a potential application of ProTx-II in pain therapeutics (Henriques et al., 2016).

  • Gating Modification of Sodium Channels : Middleton et al. (2002) explored the effects of ProTx-I and ProTx-II on various voltage-gated sodium channels. They found that these peptides can inhibit channels by shifting the voltage dependence of activation, indicating their potential role as tools for understanding channel gating mechanisms (Middleton et al., 2002).

  • Trapping the Domain II Voltage Sensor with ProTx-II : A study by Sokolov et al. (2008) shows that ProTx-II can inhibit sodium conductance and gating current in brain Nav1.2a channels by trapping the domain II voltage sensor, providing insights into the toxin's mechanism of action and its potential use in studying channel activation (Sokolov et al., 2008).

  • Fluorescent Tagging for Cell Distribution Studies : Montnach et al. (2021) aimed to create ProTx II analogues with novel functionalities for cell distribution studies, highlighting the utility of ProTx II in biochemical characterization of sodium channel targets (Montnach et al., 2021).

  • Molecular Interactions with NaV 1.5 Channels : Smith et al. (2007) investigated the molecular interactions of ProTx-II with the NaV 1.5 channel, revealing the existence of a novel toxin binding site that is coupled to activation. This study adds to the understanding of how ProTx-II modulates channel activity and could inform the development of new therapeutic agents (Smith et al., 2007).

  • Differentiating Between T-type Voltage-Gated Ca2+ Channels : Research by Ohkubo et al. (2010) demonstrates that ProTx-I differentiates between human T-type voltage-gated Ca2+ channels Cav3.1 and Cav3.2, indicating its potential use in distinguishing between these channels in research settings (Ohkubo et al., 2010).

  • Role of Disulfide Bond Replacements in ProTx-II Analogs : Wright et al. (2017) explore the role of disulfide bond replacements in analogs of ProTx-II, providing insights into how these modifications affect the toxin's inhibition of the NaV1.7 channel. This research could guide the development of ProTx-II-based therapeutics for chronic pain (Wright et al., 2017).

properties

Molecular Formula

      C162H246N52O43S6

Molecular Weight

3802.47 Da

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(1R,4S,10S,13S,16S,19S,22S,25R,30R,33S,36S,39S,42S,45S,51R,54S,57S,63S,66R,71R,74S,77S,80S,86S,89S)-22,54,77,89-tetrakis(4-aminobutyl)-71-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4,16,36,42-tetrakis(2-amino-2-oxoethyl)-80-benzyl-13-(3-carbamimidamidopropyl)-19-(carboxymethyl)-45,63-bis(hydroxymethyl)-39-(1H-imidazol-4-ylmethyl)-33,86-bis(1H-indol-3-ylmethyl)-57,74-bis(2-methylpropyl)-2,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,65,72,75,78,81,84,87,90,97-heptacosaoxo-27,28,68,69,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,64,73,76,79,82,85,88,91,96-heptacosazatetracyclo[49.40.4.225,66.06,10]heptanonacontane-30-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C162H245N51O44S6/c1-9-83(8)131(161(256)257)212-152(247)107(56-88-66-176-79-184-88)199-144(239)102(51-82(6)7)194-136(231)95(36-18-23-43-164)192-154(249)117-74-261-263-77-120-158(253)211-119-76-262-259-73-116(206-132(227)91(168)57-129(223)224)155(250)195-101(50-81(4)5)143(238)189-94(35-17-22-42-163)137(232)196-103(52-84-29-11-10-12-30-84)133(228)180-67-127(221)186-104(53-85-63-178-92-33-15-13-31-89(85)92)145(240)190-97(38-20-25-45-166)140(235)208-118(156(251)204-112(61-125(172)219)160(255)213-48-28-41-121(213)159(254)193-99(40-27-47-177-162(173)174)138(233)200-108(58-122(169)216)150(245)203-111(62-130(225)226)151(246)191-98(141(236)209-120)39-21-26-46-167)75-260-258-72-115(207-139(234)96(37-19-24-44-165)188-142(237)100(49-80(2)3)185-126(220)68-181-134(229)113(70-214)205-157(119)252)135(230)182-69-128(222)187-114(71-215)153(248)202-110(60-124(171)218)149(244)198-106(55-87-65-175-78-183-87)147(242)201-109(59-123(170)217)148(243)197-105(146(241)210-117)54-86-64-179-93-34-16-14-32-90(86)93/h10-16,29-34,63-66,78-83,91,94-121,131,178-179,214-215H,9,17-28,35-62,67-77,163-168H2,1-8H3,(H2,169,216)(H2,170,217)(H2,171,218)(H2,172,219)(H,175,183)(H,176,184)(H,180,228)(H,181,229)(H,182,230)(H,185,220)(H,186,221)(H,187,222)(H,188,237)(H,189,238)(H,190,240)(H,191,246)(H,192,249)(H,193,254)(H,194,231)(H,195,250)(H,196,232)(H,197,243)(H,198,244)(H,199,239)(H,200,233)(H,201,242)(H,202,248)(H,203,245)(H,204,251)(H,205,252)(H,206,227)(H,207,234)(H,208,235)(H,209,236)(H,210,241)(H,211,253)(H,212,247)(H,223,224)(H,225,226)(H,256,257)(H4,173,174,177)/t83-,91-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,131-/m0/s1

SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C2CSSCC3C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC5=CNC6=CC=CC=C65)CC(=O)N)CC7=CNC=N7)CC(=O)N)CO)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC4=O)CO)CC(C)C)CCCCN)C(=O)NC(C(=O)N8CCCC8C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC(=O)O)CC(=O)N)CCCNC(=N)N)CC(=O)N)CCCCN)CC9=CNC1=CC=CC=C19)CC1=CC=CC=C1)CCCCN)CC(C)C)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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